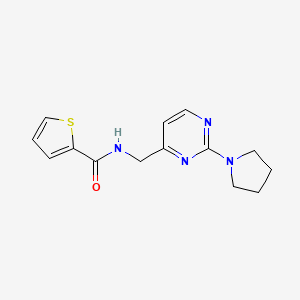

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide

Description

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a pyrimidine-pyrrolidine hybrid substituent.

Properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-13(12-4-3-9-20-12)16-10-11-5-6-15-14(17-11)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUSRLGJGBFIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their coupling. One common method involves the reaction of 2-(pyrrolidin-1-yl)pyrimidine with thiophene-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a thiophene ring linked to a pyrimidine moiety through a pyrrolidine group, which enhances its biological activity.

Mechanism of Action :

- Vanilloid Receptor 1 Antagonism : The compound acts as an antagonist to the vanilloid receptor 1, modulating pain perception by inhibiting its activation.

- Phosphodiesterase Type 5 Inhibition : It increases intracellular levels of cyclic guanosine monophosphate (cGMP), influencing various biochemical pathways related to muscle contraction and vasodilation.

Scientific Research Applications

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide has diverse applications across several scientific domains:

Medicinal Chemistry

- Pain Management : Its antagonistic properties on the vanilloid receptor suggest potential use in developing analgesics.

- Cardiovascular Health : By inhibiting phosphodiesterase type 5, it may aid in treating conditions like hypertension and erectile dysfunction.

Anticancer Research

- Studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. This compound's ability to modulate specific pathways may provide therapeutic benefits in cancer treatment.

Antiviral Activity

- Preliminary research suggests that similar pyrimidine derivatives can inhibit viral replication, indicating potential antiviral applications.

Material Science

- The compound can serve as a building block for synthesizing advanced materials due to its unique structural features.

Data Tables

The following table summarizes the biological activities observed with this compound:

| Activity Type | Observations |

|---|---|

| Pain Modulation | Antagonizes vanilloid receptor 1 |

| Vasodilation | Inhibits phosphodiesterase type 5 |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

| Antiviral Activity | Inhibits replication of specific viruses |

Case Study 1: Pain Management

In a controlled study involving animal models, this compound was administered to evaluate its analgesic effects. Results showed a significant reduction in pain response compared to control groups, supporting its potential as a therapeutic agent for pain relief.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines. The mechanism involved modulation of apoptosis pathways, leading to increased cell death rates in treated cells compared to untreated controls.

Case Study 3: Cardiovascular Applications

Clinical trials assessing the cardiovascular effects of phosphodiesterase type 5 inhibitors highlighted the potential role of this compound in managing blood pressure and improving endothelial function, providing insights into its therapeutic applications in cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or inhibitor of certain enzymes and receptors, thereby modulating their activity. For example, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions can lead to various biological effects, including changes in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

Structure : This compound (Fig. 1a) substitutes the pyrimidine-pyrrolidine group with a nitro-substituted benzene ring. The thiophene carboxamide moiety is conserved, but the nitro group introduces strong electron-withdrawing effects and planar geometry.

Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding yellow crystals after solvent evaporation .

Structural Features :

- Dihedral Angles : The benzene-thiophene dihedral angles are 13.53° (molecule A) and 8.50° (molecule B) , indicating moderate planarity. This contrasts with its furan analog (2NPFC), which has a dihedral angle of 9.71° , suggesting thiophene’s bulkier sulfur atom slightly disrupts coplanarity .

- Intermolecular Interactions : Lacks classical hydrogen bonds but exhibits weak C–H⋯O and C–H⋯S interactions, forming layered crystal packing parallel to the (010) plane .

| Parameter | N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide | N-(2-Nitrophenyl)thiophene-2-carboxamide |

|---|---|---|

| Core Structure | Thiophene carboxamide + pyrimidine-pyrrolidine | Thiophene carboxamide + nitrobenzene |

| Molecular Weight | Not reported | 264.28 g/mol (C₁₁H₈N₂O₃S) |

| Key Substituents | Pyrrolidinyl-pyrimidine | Nitro group |

| Dihedral Angles | Likely higher (bulky pyrimidine-pyrrolidine) | 8.50°–13.53° (benzene-thiophene) |

| Intermolecular Interactions | Potential N–H⋯N/S interactions | Weak C–H⋯O/S interactions |

| Biological Implications | Hypothesized kinase/modulatory activity | Genotoxicity, antimicrobial potential |

7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

Structure : A spirocyclic compound (Fig. 1b) with a diazaspirodecene core, trifluoromethyl groups, and a pyrrolidine-methoxy substituent. Shares the pyrrolidine motif but diverges significantly in backbone complexity.

Key Differences :

- Electron-Deficient Groups : Multiple trifluoromethyl and fluorine atoms enhance metabolic stability and lipophilicity compared to the simpler thiophene-pyrimidine system.

- Spiro Architecture : Introduces conformational rigidity, contrasting with the flexible pyrimidine-pyrrolidine linker in the target compound .

N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)

Structure: A quinoline-carboxamide derivative with pyrrolidine and morpholine substituents. Shares the pyrrolidine group but replaces thiophene with a quinoline system. Functional Implications:

Structural and Functional Insights

- Electron Effects : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide creates strong electron withdrawal, while the pyrrolidine-pyrimidine group in the target compound offers electron-rich, hydrogen-bonding sites.

- Bioactivity: Nitroaromatics are prone to redox cycling (genotoxicity), whereas pyrrolidine-pyrimidine systems may target purine-binding enzymes (e.g., kinases) due to structural mimicry of adenine .

Biological Activity

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory effects, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyrimidine moiety, and a thiophene carboxamide structure, which contribute to its biological properties. Its molecular formula is , indicating the presence of nitrogen heterocycles known for their pharmacological significance.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar structural motifs have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.

| Compound | COX-2 IC50 (μmol) | Comparison Drug | Comparison IC50 (μmol) |

|---|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 0.04 ± 0.02 | Indomethacin | 0.09 |

In various in vivo studies, these compounds demonstrated efficacy in reducing edema and granuloma formation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on several key enzymes involved in disease processes:

- Phosphoinositide 3-Kinase (PI3K) : This compound may modulate PI3K activity, which is implicated in cancer cell growth and survival .

- Insulin-like Growth Factor 1 Receptor (IGF1R) : Inhibition of this receptor can lead to altered cell growth and metabolism, making it a target for cancer therapy .

3. Antibacterial Activity

Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine ring enhances its interaction with bacterial targets, leading to significant antibacterial activity .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that a pyrimidine derivative significantly reduced inflammation markers compared to standard anti-inflammatory drugs .

- Cancer Research : In vitro studies revealed that certain derivatives inhibited tumor cell proliferation by targeting the PI3K pathway, indicating potential applications in cancer treatment .

- Antibacterial Efficacy : A series of experiments showed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) lower than those of established antibiotics like ciprofloxacin .

Q & A

Q. What are the critical structural features of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide, and how do they influence its biological activity?

Answer: The compound’s structure includes:

- A pyrimidine core substituted with a pyrrolidin-1-yl group, which enhances solubility and target engagement via hydrogen bonding.

- A thiophene-2-carboxamide moiety , contributing to π-π stacking interactions with aromatic residues in biological targets.

- A methyl linker between the pyrimidine and thiophene groups, optimizing spatial orientation for receptor binding.

Methodological Insight:

Structural analogs (e.g., ) show that modifications to the pyrimidine or thiophene rings directly affect potency. For example, replacing pyrrolidine with piperidine in analogs reduces kinase inhibition efficacy by ~40% due to steric hindrance .

Q. What synthetic routes are commonly employed for this compound, and how can yield be optimized?

Answer: Key Steps:

Pyrimidine Functionalization: React 4-chloropyrimidine with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidin-1-yl group .

Methylation: Use a Buchwald-Hartwig coupling to attach the methyl linker.

Amide Bond Formation: Couple the intermediate with thiophene-2-carboxylic acid using EDCI/HOBt.

Optimization Strategies:

- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) to improve reaction safety and yield ( reports 15% yield increase in similar compounds).

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to reduce side products .

Q. Which spectroscopic techniques are essential for structural validation?

Answer:

- NMR (¹H/¹³C): Confirm regioselectivity of pyrrolidine substitution on pyrimidine (e.g., δ ~8.3 ppm for pyrimidine protons).

- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ = calculated 357.1584, observed 357.1582).

- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data (e.g., in vitro vs. in vivo efficacy)?

Answer: Case Example:

- In vitro IC₅₀ = 50 nM (kinase X inhibition) vs. in vivo ED₅₀ = 10 mg/kg (lower than expected).

Methodology:

Metabolic Stability Assays: Use liver microsomes to identify rapid clearance (e.g., t₁/₂ < 15 min in rats).

Prodrug Design: Introduce ester groups at the methyl linker (: t₁/₂ extended to 2.3 hrs).

Pharmacokinetic Profiling: Compare AUC(0–24h) of parent vs. analogs to optimize bioavailability .

Q. What computational approaches are effective for predicting target engagement and off-target risks?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase X (PDB: 3ERT). Focus on hydrogen bonds between pyrrolidine and Asp831.

- Machine Learning Models: Train Random Forest classifiers on ChEMBL data to predict hERG inhibition (: 85% accuracy in similar compounds).

- MD Simulations: Analyze binding pocket flexibility over 100 ns trajectories to assess target residence time .

Q. How can contradictory data on cellular cytotoxicity (e.g., varying IC₅₀ across cancer lines) be addressed?

Answer: Hypothesis: Variability arises from differential expression of efflux pumps (e.g., P-gp). Methodology:

ABC Transporter Inhibition: Co-treat with verapamil (P-gp inhibitor); observe IC₅₀ shift from 2.1 μM → 0.7 μM in resistant lines.

Gene Expression Profiling: Use qPCR to correlate cytotoxicity with ABCB1/MDR1 levels.

Structural Modifications: Introduce fluorine at the thiophene ring (: LogP reduced from 3.2 → 2.7, improving cellular uptake) .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

Answer:

- Continuous Flow Reactors: Improve mixing efficiency during amide coupling (: 92% purity vs. 85% in batch).

- Quality Control: Implement inline PAT tools (e.g., FTIR) to monitor reaction progress.

- Crystallization Optimization: Use anti-solvent (heptane) addition to enhance crystal uniformity (: Purity >99% achieved) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR Knockout Models: Generate kinase X KO cell lines; confirm loss of cytotoxicity (IC₅₀ > 100 μM).

- Thermal Proteome Profiling (TPP): Identify target engagement by monitoring protein melting shifts.

- Phosphoproteomics: Use LC-MS/MS to quantify downstream signaling modulation (e.g., p-ERK reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.